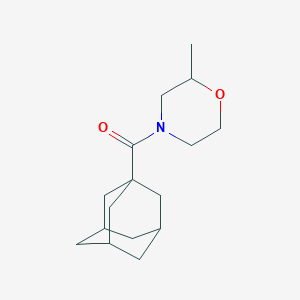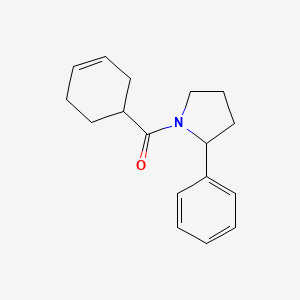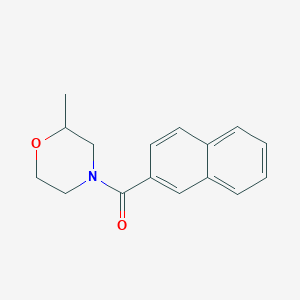
(2-Methylmorpholin-4-yl)-naphthalen-2-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylmorpholin-4-yl)-naphthalen-2-ylmethanone, also known as MMNM, is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
科学研究应用
(2-Methylmorpholin-4-yl)-naphthalen-2-ylmethanone has been found to have potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, (2-Methylmorpholin-4-yl)-naphthalen-2-ylmethanone has been investigated for its potential as a drug candidate for the treatment of diseases such as cancer and Alzheimer's. In material science, (2-Methylmorpholin-4-yl)-naphthalen-2-ylmethanone has been studied for its potential as a building block for the synthesis of functional materials. In organic synthesis, (2-Methylmorpholin-4-yl)-naphthalen-2-ylmethanone has been used as a reagent for the synthesis of various organic compounds.
作用机制
The mechanism of action of (2-Methylmorpholin-4-yl)-naphthalen-2-ylmethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. (2-Methylmorpholin-4-yl)-naphthalen-2-ylmethanone has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. (2-Methylmorpholin-4-yl)-naphthalen-2-ylmethanone has also been found to inhibit the activity of protein kinase C (PKC), which is a signaling pathway involved in cell growth and differentiation.
Biochemical and Physiological Effects:
(2-Methylmorpholin-4-yl)-naphthalen-2-ylmethanone has been found to have various biochemical and physiological effects. In vitro studies have shown that (2-Methylmorpholin-4-yl)-naphthalen-2-ylmethanone can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. (2-Methylmorpholin-4-yl)-naphthalen-2-ylmethanone has also been found to have neuroprotective effects in animal models of Alzheimer's disease, suggesting its potential as a treatment for this disease. Additionally, (2-Methylmorpholin-4-yl)-naphthalen-2-ylmethanone has been found to have anti-inflammatory effects and to inhibit angiogenesis (the formation of new blood vessels), which are both important processes in various diseases.
实验室实验的优点和局限性
One advantage of using (2-Methylmorpholin-4-yl)-naphthalen-2-ylmethanone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, (2-Methylmorpholin-4-yl)-naphthalen-2-ylmethanone is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using (2-Methylmorpholin-4-yl)-naphthalen-2-ylmethanone is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for (2-Methylmorpholin-4-yl)-naphthalen-2-ylmethanone research. One potential direction is the development of (2-Methylmorpholin-4-yl)-naphthalen-2-ylmethanone-based drugs for the treatment of cancer and Alzheimer's disease. Another potential direction is the synthesis of functional materials using (2-Methylmorpholin-4-yl)-naphthalen-2-ylmethanone as a building block. Additionally, further studies are needed to fully understand the mechanism of action of (2-Methylmorpholin-4-yl)-naphthalen-2-ylmethanone and its potential applications in various scientific fields.
合成方法
(2-Methylmorpholin-4-yl)-naphthalen-2-ylmethanone can be synthesized through a multi-step process that involves the reaction of naphthalene-2-carboxylic acid with 2-methylmorpholine, followed by the addition of thionyl chloride and then reaction with methylamine. The resulting product is then purified through column chromatography.
属性
IUPAC Name |
(2-methylmorpholin-4-yl)-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-11-17(8-9-19-12)16(18)15-7-6-13-4-2-3-5-14(13)10-15/h2-7,10,12H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNXUJPXMRNXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7492361.png)
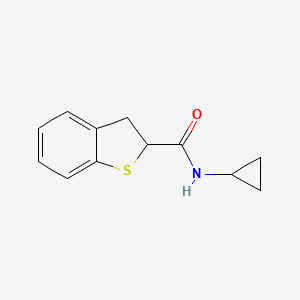
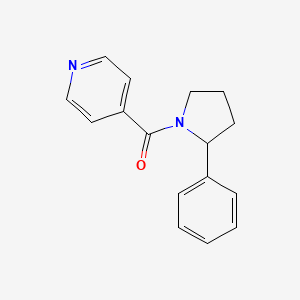
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7492376.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492378.png)
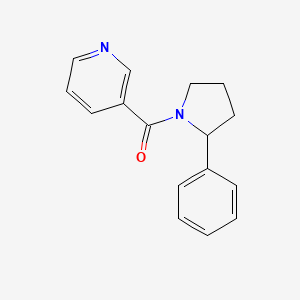
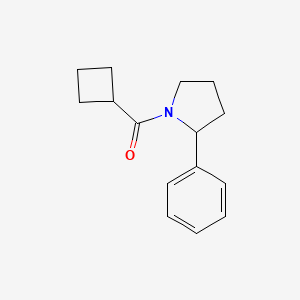
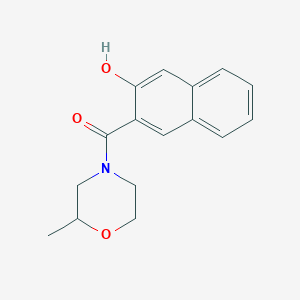
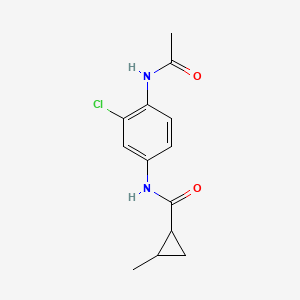
![2-Cyclopent-2-en-1-yl-1-[4-(4-hydroxyphenyl)piperidin-1-yl]ethanone](/img/structure/B7492392.png)
